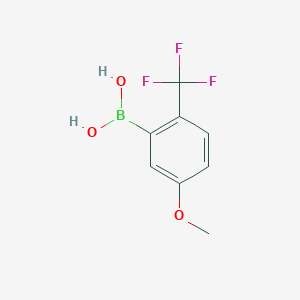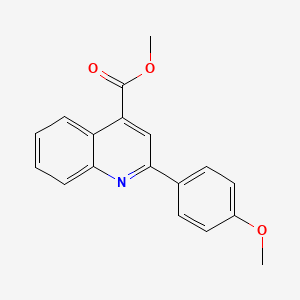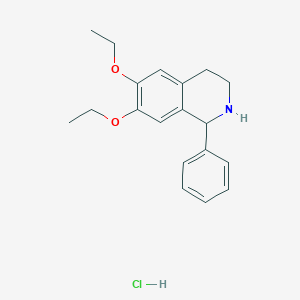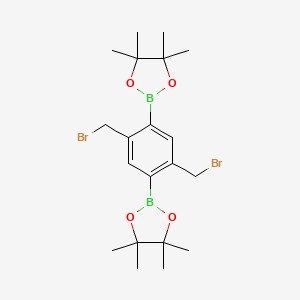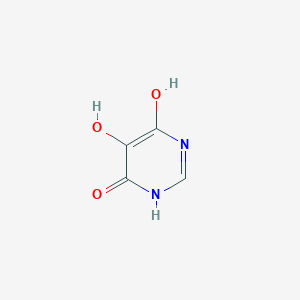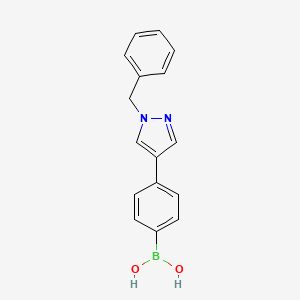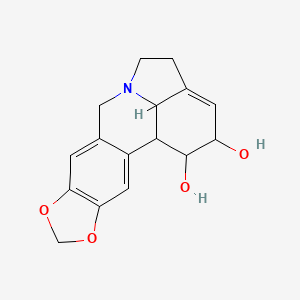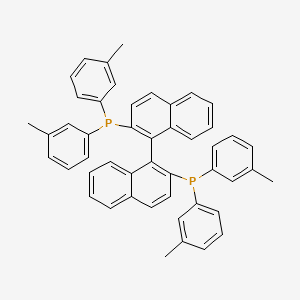
2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of (S)-1,1’-binaphthyl-2,2’-diol with di-p-tolylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of di-p-tolylphosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The molecular targets and pathways involved depend on the specific catalytic process being employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(di-p-tolylphosphino)ethane
- 2,3-Bis(diphenylphosphino)maleic anhydride
- Bis(dimethylphosphino)methane
Uniqueness
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its chiral nature and ability to form stable complexes with transition metals make it a preferred choice over other similar compounds .
Eigenschaften
Molekularformel |
C48H40P2 |
|---|---|
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
[1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3-methylphenyl)phosphane |
InChI |
InChI=1S/C48H40P2/c1-33-13-9-19-39(29-33)49(40-20-10-14-34(2)30-40)45-27-25-37-17-5-7-23-43(37)47(45)48-44-24-8-6-18-38(44)26-28-46(48)50(41-21-11-15-35(3)31-41)42-22-12-16-36(4)32-42/h5-32H,1-4H3 |
InChI-Schlüssel |
MJRVUGAHDHEPEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
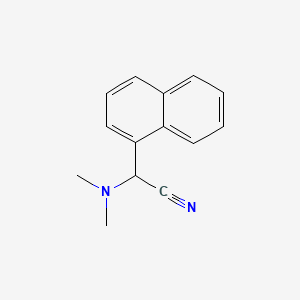
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
